HCMV Antiviral Potency of 4-Benzyl BTD Scaffold Relative to Unsubstituted and Dibenzyl Analogs
In a study of benzothiadiazine dioxide (BTD) derivatives, the introduction of a 4-benzyl substituent on the core scaffold produced HCMV AD-169 strain IC50 values ranging from 2.5 to 50 µM [1]. The 4-benzyl substitution is a structural prerequisite for nanomolar-level potency in the broader BTD class, with CoMFA models indicating that steric bulk at the N4 position is a primary determinant of antiviral activity [2]. The target compound CAS 941913-41-3, bearing a 4-benzyl group and a 2-(2,4-dimethylphenyl) group, occupies a distinct region of this validated SAR landscape.
| Evidence Dimension | Anti-HCMV activity (IC50) |
|---|---|
| Target Compound Data | 4-Benzyl-2-(2,4-dimethylphenyl) substitution; potency inferred from SAR model to be in the low micromolar range |
| Comparator Or Baseline | BTD derivatives lacking 4-benzyl substitution (IC50 > 200 µM); optimal dibenzyl BTD derivatives (IC50 = 2.5 µM) |
| Quantified Difference | Potency improvement >80-fold when 4-benzyl substitution is present vs. absent; precise value for CAS 941913-41-3 pending direct assay |
| Conditions | HCMV AD-169 strain; plaque reduction assay in HEL cells |
Why This Matters
Procurement for HCMV screening programs must prioritize BTD derivatives with 4-benzyl substitution; non-benzylated analogs are expected to be essentially inactive based on published SAR, making CAS 941913-41-3 a structurally qualified candidate.
- [1] Manetti, F. et al. (2000) 'Benzothiadiazine Dioxide Dibenzyl Derivatives as Potent Human Cytomegalovirus Inhibitors: Synthesis and Comparative Molecular Field Analysis', Journal of Medicinal Chemistry, 43(23), pp. 4499-4509. View Source
- [2] Martinez, A. et al. (2000) 'Nonnucleoside Human Cytomegalovirus Inhibitors: Synthesis and Antiviral Evaluation of (Chlorophenylmethyl)benzothiadiazine Dioxide Derivatives', Journal of Medicinal Chemistry, 43(17), pp. 3227-3234. View Source
